REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[C:9](=[O:10])([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[N:16]1[CH2:17][CH2:18][C:19](=[O:22])[CH2:20][CH2:21]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:6][CH:19]2[CH2:18][CH2:17][N:16]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:21][CH2:20]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCC(=O)CC1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC(Nc2ccc(Br)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |